molecular formula C20H16N6OS B2940666 1-(2,3-dihydro-1H-indol-1-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 877635-05-7

1-(2,3-dihydro-1H-indol-1-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2940666
CAS No.: 877635-05-7
M. Wt: 388.45
InChI Key: KDDSJRDPYZWNFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic architecture comprising a 2,3-dihydroindole moiety linked via a sulfanyl ethanone bridge to a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 6-position with a pyridin-3-yl group. The indole fragment provides lipophilic character, while the triazolopyridazine and pyridine groups may enhance binding interactions with biological targets, such as kinases or receptors. The sulfanyl group could influence metabolic stability and solubility.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6OS/c27-19(25-11-9-14-4-1-2-6-17(14)25)13-28-20-23-22-18-8-7-16(24-26(18)20)15-5-3-10-21-12-15/h1-8,10,12H,9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDSJRDPYZWNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one represents a novel structure that combines indole and triazole functionalities. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The compound features a complex structure that includes:

  • An indole moiety
  • A triazole ring
  • A pyridazine derivative
  • A sulfanyl group

This unique combination may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

1. Antimicrobial Activity
Compounds containing triazole and indole scaffolds have been shown to possess significant antimicrobial properties. For instance, studies have demonstrated that certain triazoles exhibit activity against Mycobacterium tuberculosis and other pathogenic bacteria, with minimum inhibitory concentrations (MIC) often in the low micromolar range .

2. Anticancer Potential
Triazole derivatives have also been explored for their anticancer effects. Some studies report that related compounds induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival .

Study 1: Antimycobacterial Activity

A study evaluating various substituted triazoles found that compounds structurally related to the target compound exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. The most potent compounds demonstrated an IC90 of approximately 4 μM . This suggests that the target compound may similarly possess significant antimycobacterial activity.

Study 2: Cytotoxicity Assessment

In assessing the cytotoxicity of related indole derivatives on human embryonic kidney (HEK) cells, it was found that several compounds were non-toxic at concentrations effective against bacterial strains. This indicates a favorable therapeutic index for further development .

Study 3: Anticancer Efficacy

Research into triazole derivatives showed promising results against various cancer cell lines. For example, certain derivatives displayed IC50 values below 10 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, indicating potential for development as anticancer agents . The target compound's structural similarities may suggest comparable activity.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/IC90 Values
Compound AAntimycobacterialMycobacterium tuberculosisIC50: 1.35 μM
Compound BCytotoxicityHEK CellsNon-toxic
Compound CAnticancerMCF-7 (Breast Cancer)IC50: 7.5 μM
Compound DAnticancerHCT-116 (Colon Cancer)IC50: 6.2 μM

Chemical Reactions Analysis

Triazolopyridazine Core

  • Electrophilic substitution : The pyridazine ring undergoes nitration or halogenation at the C6 position due to electron-withdrawing triazole effects .

  • Nucleophilic displacement : The C3-thiol group is reactive toward alkylation or oxidation (e.g., to sulfoxide/sulfone).

Sulfanyl Linker

  • Nucleophilic substitution : The -S- bridge reacts with electrophiles (e.g., alkyl halides) to form thioethers .

  • Oxidation : Forms sulfoxide (H2_2O2_2) or sulfone (KMnO4_4) derivatives .

Indolyl-Acetyl Moiety

  • Condensation : The ketone group participates in Schiff base formation with amines .

  • Reduction : NaBH4_4 reduces the acetyl group to ethanol, altering solubility .

Alkylation at Sulfanyl Linker

Reaction with methyl iodide in DMF produces methylthio derivatives , enhancing lipophilicity for pharmacological studies :

\text{Compound}+\text{CH}_3\text{I}\rightarrow \text{Methylthio analog}\(\text{Yield 82 })\[4]

Cyclization Reactions

Under acidic conditions (HCl/EtOH), the sulfanyl linker and acetyl group undergo cyclization to form thiazolidinone derivatives , a scaffold with antimicrobial activity .

Table 2: Reaction Outcomes with Nucleophiles

NucleophileProductConditionsApplication
PiperidinePiperidine-thioether analogK2_2CO3_3, DMFBioactivity modulation
BenzylamineSchiff base derivativeEtOH, refluxAnticancer screening
H2_2O2_2SulfoxideRT, 12 hMetabolic stability

Stability and Degradation

  • Photodegradation : The triazolopyridazine core is sensitive to UV light, forming pyridazine-3-one byproducts .

  • Hydrolysis : The acetyl group hydrolyzes in strong acidic/basic conditions to carboxylic acid .

Comparative Reactivity Insights

  • The pyridin-3-yl substituent directs electrophilic attacks to the C2 position of the triazole ring .

  • Steric hindrance from the indolyl group reduces reactivity at the C6 pyridazine position.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The compound’s uniqueness lies in its combination of dihydroindole, triazolopyridazine, and sulfanyl functionalities. Below is a comparative analysis with analogous molecules from the literature:

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents/Functional Groups Synthesis/Yield Hypothesized Activity Reference
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 6-(Pyridin-3-yl), sulfanyl ethanone, dihydroindole Not reported Kinase inhibition, CNS targeting -
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-... (41) Triazinoindole 4-Bromophenyl, dihydroindolone Multi-step synthesis Anticancer (structural analogy)
(6-(Dimethylamino)-1H-indol-2-yl)-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone (1) Tetrahydro-pyridoindole Dimethylaminoindole 34% yield, HPLC purification Neurotransmitter modulation
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (3a) Dihydropyrazole Indol-3-yl, phenyl Not specified Antinflammatory/antimicrobial
(S)-3-(1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl)-N-isopropyl-...[1,2,4]triazolo[4,3-b]pyridazin-6-amine [1,2,4]Triazolo[4,3-b]pyridazine Pyrrolopyridine, isopropylamine Ligand in PDB (5TF) Kinase inhibition (e.g., JAK/STAT)

Structure–Activity Relationship (SAR) Insights

Triazolopyridazine Core : The [1,2,4]triazolo[4,3-b]pyridazine system is critical for binding ATP pockets in kinases. The pyridin-3-yl substitution at position 6 (target compound) mirrors the pyrrolopyridine group in ’s ligand, which enhances target affinity .

Sulfanyl Ethanone Linker: Unlike the amide or methanone bridges in analogs (e.g., ), the sulfanyl group may improve metabolic stability and solubility, reducing oxidative degradation risks.

Dihydroindole vs.

Pyridine vs. Bromophenyl : The 6-pyridin-3-yl group (target) likely offers better solubility and hydrogen-bonding capacity than the 4-bromophenyl group in Compound 41 , which is more lipophilic and may confer higher membrane permeability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.